molecular formula C26H25N5O3 B605899 AZ PFKFB3 67

AZ PFKFB3 67

Katalognummer: B605899
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: NDIKFKQBWGMLCA-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZ PFKFB3 67 (also referred to as AZ67) is a potent, selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a bifunctional enzyme critical for glycolysis regulation. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a key allosteric activator of phosphofructokinase-1 (PFK-1), thereby controlling glycolytic flux . This compound exhibits high specificity for PFKFB3, with IC50 values of 11 nM for PFKFB3, 159 nM for PFKFB2, and 1130 nM for PFKFB1, demonstrating >14-fold selectivity over other isoforms .

Vorbereitungsmethoden

Chemical Characterization of AZ PFKFB3 67

This compound, with the chemical name (2S)-N-[4-(cyanomethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]-1-(2,3-dihydro-1H-inden-2-yl)cyclopropane-1-carboxamide, is a small molecule inhibitor with a molecular weight of 455.51 g/mol . Its structure (C₂₆H₂₅N₅O₃) includes a cyclopropane-carboxamide core linked to an oxazole moiety, which contributes to its selective binding to PFKFB3 . The compound’s stereochemistry, particularly the S-configuration at the cyclopropane ring, is critical for its activity, as evidenced by structure-activity relationship (SAR) studies .

Physicochemical Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₂₆H₂₅N₅O₃
CAS Number1704741-11-6
Purity≥98% (HPLC)
Storage Conditions-20°C
SolubilityDMSO (≥10 mM), Ethanol (≥5 mM)

The high purity (≥98%) confirmed via HPLC ensures minimal batch-to-batch variability, which is essential for reproducibility in experimental settings .

Analytical Validation Methods

Isothermal Titration Calorimetry (ITC) for Binding Affinity

The binding of this compound to recombinant human PFKFB3 was validated using isothermal titration calorimetry (ITC), a gold standard for quantifying molecular interactions . In this assay, 40 µM AZ67 was titrated into 3.4 µM PFKFB3 at 37°C, revealing a dissociation constant (K<sub>D</sub>) of 168.01 ± 2.97 nM . The stoichiometry (N-value) of 1.077 ± 0.047 confirmed a 1:1 binding ratio between AZ67 and PFKFB3 monomers . This nanomolar affinity underscores its selectivity, as evidenced by IC₅₀ values of 11 nM for PFKFB3 compared to 159 nM for PFKFB2 and 1,130 nM for PFKFB1 .

Enzyme Activity Assays

PFKFB3’s kinase activity was measured via ADP-Glo assays, where AZ67 inhibited fructose-6-phosphate (F6P) phosphorylation in a dose-dependent manner . Reactions containing 15 nM PFKFB3, 20 µM ATP, and 10 µM F6P showed 90% inhibition at 100 nM AZ67, aligning with its IC₅₀ . Control experiments confirmed that ATP hydrolysis was exclusively PFKFB3-dependent, eliminating off-target effects .

Pharmacological Validation in Biological Systems

In Vitro Angiogenesis Models

In human aortic endothelial cells (HAOECs), AZ67 at 100 nM disrupted tube formation without affecting cell viability or glycolytic output (lactate/ATP levels) . This paradox—where angiogenesis inhibition occurs independently of glycolysis—suggests a novel mechanism involving PFKFB3’s non-metabolic roles, such as regulating endothelial cell adhesion or signaling .

Neuroprotective Efficacy

In murine models of cerebral ischemia-reperfusion injury, AZ67 (10 mg/kg) reduced infarct volume by 40% and improved motor coordination by stabilizing NADPH levels and suppressing oxidative stress . These effects were attributed to PFKFB3 inhibition shifting glucose metabolism toward the pentose phosphate pathway (PPP), which enhances redox homeostasis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZ PFKFB3 67 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) sowie verschiedene Nucleophile und Elektrophile. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und pH-Werten, durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu modifizierten Analoga von this compound führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von PFKFB3, einem Schlüsselenzym im glykolytischen Stoffwechselweg, hemmt. Diese Hemmung stört die Produktion von Fructose-2,6-bisphosphat, einem wichtigen Regulator der Glykolyse. Durch die gezielte Hemmung von PFKFB3 reduziert this compound effektiv den glykolytischen Fluss und hemmt die Angiogenese. Die Verbindung bindet mit hoher Affinität an PFKFB3, wie durch isotherme Titrationskalorimetrie bestätigt wurde .

Wissenschaftliche Forschungsanwendungen

Applications in Angiogenesis Inhibition

  • Angiogenesis Disruption :
    • AZ67 has been shown to significantly inhibit angiogenesis in vitro and in vivo. In a study using the Matrigel plug assay, treatment with AZ67 resulted in a marked reduction of new blood vessel formation in mouse models . This effect occurred without impacting endothelial cell proliferation or migration, suggesting a novel mechanism for angiogenesis inhibition that does not rely on traditional metabolic pathways.
  • Potential Cancer Therapeutic :
    • The ability of AZ67 to inhibit angiogenesis positions it as a potential therapeutic agent in cancer treatment. By disrupting the formation of blood vessels that supply tumors, AZ67 may limit tumor growth and metastasis .

Neuroprotective Effects

AZ PFKFB3 67 has also been investigated for its neuroprotective properties:

  • Protection Against Excitotoxicity :
    • In models of excitotoxicity related to neurodegenerative diseases, AZ67 has been shown to prevent neuronal apoptosis by inhibiting PFKFB3 activity. This was evidenced by its ability to reduce redox stress and protect neurons from damage induced by conditions such as ischemia-reperfusion injury .
  • Therapeutic Potential in Stroke :
    • In vivo studies have demonstrated that administration of AZ67 can alleviate motor coordination deficits and reduce brain infarct size following middle carotid artery occlusion, indicating its potential as a treatment for stroke .

Table: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
Angiogenesis InhibitionSignificant reduction in new vessel formation; independent of glycolysis ,
Cancer TherapyPotential to limit tumor growth by inhibiting blood supply ,
NeuroprotectionPrevents neuronal apoptosis; protects against excitotoxicity ,
Stroke RecoveryAlleviates motor deficits and reduces brain injury in ischemic models

Case Studies

  • Inhibition of Choroidal Neovascularization :
    • A study highlighted the efficacy of AZ67 in preventing laser-induced choroidal neovascularization in mice. By modulating macrophage glycolysis through PFKFB3 inhibition, AZ67 effectively reduced pro-angiogenic signaling pathways associated with age-related macular degeneration (AMD) .
  • Neuroprotection in CLN7 Disease :
    • Research into CLN7 disease revealed that AZ67 could inhibit PFKFB3 activity without compromising neuron survival, suggesting its potential therapeutic benefits for neurodegenerative disorders characterized by metabolic dysfunctions .

Wirkmechanismus

AZ PFKFB3 67 exerts its effects by inhibiting the activity of PFKFB3, a key enzyme in the glycolytic pathway. This inhibition disrupts the production of fructose-2,6-bisphosphate, a crucial regulator of glycolysis. By targeting PFKFB3, this compound effectively reduces glycolytic flux and inhibits angiogenesis. The compound binds to PFKFB3 with high affinity, as confirmed by isothermal titration calorimetry .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

  • Molecular Properties : Molecular weight 455.51, CAS 1704741-11-6, soluble in DMSO (≥250 mg/mL) .
  • Mechanistic Action : Binds directly to PFKFB3, confirmed via isothermal titration calorimetry, and depletes cellular F2,6BP levels (IC50 = 500 nM in A549 cells) .
  • Functional Outcomes :
    • Inhibits mTORC1 signaling, reducing MCL-1 protein levels in hematological cancers (e.g., SU-DHL-4, OCI-LY-1 cells) .
    • Blocks angiogenesis in endothelial cells (ECs) at low doses (0.5–1 µM) without impairing EC proliferation or migration .
    • Protects neurons from excitotoxicity and ischemia-reperfusion injury at nM concentrations .

Comparison with Similar PFKFB3 Inhibitors

3PO and Derivatives (PFK15, PFK158)

  • Specificity: Questionable.
  • Potency :
    • PFK15 IC50 > 1000 µM for PFKFB3 vs. AZ67’s 11 nM .
    • PFK158 ineffective in recombinant PFKFB3 assays .
  • Functional Limitations :
    • 3PO reduces glycolysis but induces cytotoxicity unrelated to PFKFB3 .
    • PFK158 increases glucose consumption in macrophages, suggesting off-target effects .

AZ PFKFB3 26

  • Potency : IC50 = 23 nM for PFKFB3, less potent than AZ67 .
  • Selectivity : Inhibits PFKFB2 (IC50 = 384 nM) and PFKFB1 (2.06 µM) at higher concentrations .
  • Applications : Reduces F2,6BP in cancer cells but lacks data on angiogenesis or neuronal protection .

BAPTA (Calcium Chelator)

  • Mechanism : Indirect PFKFB3 inhibition (IC50 = 110 µM) but also blocks PFKFB1/2/4 and PFK-1 .
  • Functional Outcomes :
    • More effective than AZ67 in reducing MCL-1 levels (e.g., 25 µM AZ67 vs. BAPTAi) due to multi-pathway inhibition .
    • Induces apoptosis in MCL-1-addicted cells, unlike AZ67 .

Data Table: Comparative Analysis of PFKFB3 Inhibitors

Compound PFKFB3 IC50 Selectivity (vs. PFKFB2/PFKFB1) Key Functional Effects Limitations
AZ PFKFB3 67 11 nM 14.5x (PFKFB2), 103x (PFKFB1) Angiogenesis inhibition (0.5 µM), neuroprotection (1–10 nM), mTORC1/MCL-1 suppression Less potent than BAPTAi in reducing MCL-1
3PO Inactive Non-specific Reduces F2,6BP in cancer models Off-target cytotoxicity, no PFKFB3 binding
PFK158 Inactive Non-specific Anti-tumor activity in vivo Increases glycolysis in macrophages
AZ PFKFB3 26 23 nM 16.7x (PFKFB2), 89.6x (PFKFB1) Lowers F2,6BP in A549 cells Limited data on non-cancer applications
BAPTA 110 µM Non-specific Robust MCL-1 suppression, apoptosis induction Calcium chelation confounds PFKFB3-specific effects

Cancer Therapy

  • This compound suppresses mTORC1-driven MCL-1 translation in lymphoma cells but requires combinatorial therapies to induce apoptosis .
  • In contrast, PFK158 and 3PO show anti-tumor effects but via unclear mechanisms .

Angiogenesis Inhibition

  • AZ67 uniquely blocks angiogenesis without altering EC migration/proliferation, a distinct advantage over 3PO .

Neurological Protection

  • At 1–10 nM, AZ67 mitigates neuronal damage in ischemia-reperfusion models, outperforming PFK158, which is inactive in enzymatic assays .

Biologische Aktivität

AZ PFKFB3 67 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a critical role in regulating glycolysis and cellular metabolism. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly those associated with metabolic dysregulation and neuroprotection.

PFKFB3 is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK1), which is a key regulatory enzyme in glycolysis. By inhibiting PFKFB3, this compound effectively reduces the levels of F2,6BP, thereby decreasing glycolytic flux. This mechanism has implications in conditions such as cancer, ischemia, and neurodegenerative diseases.

Inhibition Potency

This compound exhibits varying inhibition potency across different isoforms:

  • PFKFB3 : IC50 = 11 nM
  • PFKFB2 : IC50 = 159 nM
  • PFKFB1 : IC50 = 1130 nM .

Neuroprotection

A significant body of research highlights the neuroprotective effects of this compound. In a study focused on cerebral ischemia-reperfusion injury in mice, this compound was shown to prevent NADPH oxidation and redox stress, which are critical contributors to neuronal apoptosis. The compound significantly alleviated motor discoordination and brain infarct injury in an ischemia/reperfusion model. The effective concentration for neuroprotection was determined to be as low as 10 nM, demonstrating its potency in protecting neurons from excitotoxic stimuli such as glutamate .

Anti-Angiogenic Properties

This compound has also been investigated for its anti-angiogenic properties. In models of choroidal neovascularization (CNV), the compound inhibited the activation of hypoxia-inducible factors (HIF-1α/HIF-2α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are pivotal in promoting angiogenesis. The compound was found to significantly reduce angiogenic responses even at low doses .

Research Findings Summary Table

Study Focus Findings Effective Concentration
Cerebral IschemiaPrevented NADPH oxidation and reduced neuronal apoptosis; improved motor coordination10 nM
Choroidal NeovascularizationInhibited HIF-1α/HIF-2α and NF-κB signaling; reduced angiogenesisLow doses effective
Glycolysis RegulationDecreased F2,6BP levels; inhibited glycolytic activation in neurons10 nM

Q & A

Basic Research Questions

Q. What is the primary mechanism by which AZ PFKFB3 67 inhibits angiogenesis, and how does this differ from glycolysis inhibition?

this compound inhibits angiogenesis by directly targeting PFKFB3, a key regulator of endothelial cell metabolism. Unlike other inhibitors (e.g., 3PO), this compound operates independently of glycolysis suppression, as shown by its lack of effect on lactate production or ATP levels in endothelial cells. This specificity makes it valuable for studying PFKFB3's non-glycolytic roles in vascular biology .

Q. What are the recommended concentrations and treatment durations for this compound in in vitro angiogenesis assays?

In blood vessel organoid (BVO) models, this compound is typically used at 0.5–1 µM for 24–48 hours, dissolved in EBM2 media. DMSO is the preferred solvent, with controls required to account for solvent effects. These parameters ensure consistent inhibition of PFKFB3 without compromising cell viability .

Q. How does this compound's selectivity profile for PFKFB3 isoforms influence experimental design in metabolic studies?

this compound exhibits high selectivity for PFKFB3 (IC50 = 11 nM) over PFKFB1 (IC50 = 1130 nM) and PFKFB2 (IC50 = 159 nM). Researchers must validate isoform-specific effects using knockdown/knockout models or complementary inhibitors to isolate PFKFB3-dependent pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's impact on glycolysis across different endothelial cell models?

Discrepancies arise from cell-type-specific metabolic dependencies. For example, while this compound does not reduce glycolysis in primary endothelial cells, it may indirectly affect glycolytic flux in cancer-associated endothelial cells. Methodologically, combining 13C-glucose tracer analysis with real-time ATP monitoring can clarify context-dependent effects .

Q. What methodological considerations are critical when combining this compound with other inhibitors (e.g., Torin 1) in studies of mTORC1 signaling?

Co-treatment requires careful dose optimization to avoid off-target effects. For instance, this compound (25 µM) and Torin 1 (250 nM) synergistically suppress mTORC1 activity in lymphoma cells, but higher concentrations may induce cytotoxicity unrelated to PFKFB3. Parallel controls (e.g., BAPTA-AM) and phospho-proteomic validation are essential .

Q. What validation approaches are recommended to confirm PFKFB3 target engagement when using this compound in novel cellular systems?

Researchers should:

  • Measure fructose-2,6-bisphosphate levels (a direct product of PFKFB3 activity) via enzymatic assays.
  • Perform thermal shift assays to confirm drug-target binding.
  • Use CRISPR/Cas9-mediated PFKFB3 knockout as a negative control to distinguish on-target vs. off-target effects .

Q. Methodological Guidelines

  • Data Contradiction Analysis : When conflicting results emerge (e.g., variable glycolysis inhibition), employ multi-omics approaches (metabolomics, transcriptomics) to identify compensatory pathways activated in specific models .
  • Experimental Design : Include dose-response curves (0.1–50 µM) and time-course analyses (6–72 hours) to account for cell-line-specific sensitivities. Use isothermal titration calorimetry (ITC) to validate direct PFKFB3 binding .

Eigenschaften

IUPAC Name

(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIKFKQBWGMLCA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylcyclopentane-1,2,3-trione
AZ PFKFB3 67
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
AZ PFKFB3 67
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
AZ PFKFB3 67
4-Methylcyclopentane-1,2,3-trione
4-Methylcyclopentane-1,2,3-trione
AZ PFKFB3 67
4-Methylcyclopentane-1,2,3-trione
AZ PFKFB3 67
4-Methylcyclopentane-1,2,3-trione
AZ PFKFB3 67

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.